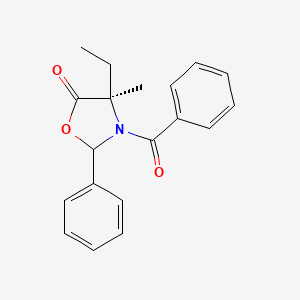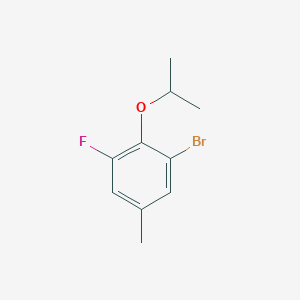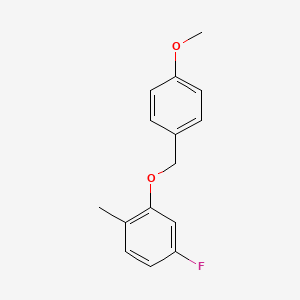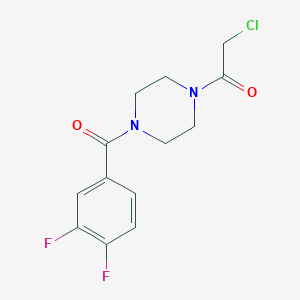
2-Chloro-1-(4-(3,4-difluorobenzoyl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(4-(3,4-difluorobenzoyl)piperazin-1-yl)ethanone is a chemical compound that features a piperazine ring substituted with a 3,4-difluorobenzoyl group and a chloroacetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-(3,4-difluorobenzoyl)piperazin-1-yl)ethanone typically involves the reaction of 3,4-difluorobenzoyl chloride with piperazine, followed by the introduction of a chloroacetyl group. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(4-(3,4-difluorobenzoyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Chloro-1-(4-(3,4-difluorobenzoyl)piperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced durability or chemical resistance.
Mecanismo De Acción
The mechanism by which 2-Chloro-1-(4-(3,4-difluorobenzoyl)piperazin-1-yl)ethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1-(4-(2,4-difluorobenzoyl)piperazin-1-yl)ethanone: Similar structure but with different fluorine substitution on the benzoyl group.
2-Chloro-1-(4-(3,4-dihydroxyphenyl)piperazin-1-yl)ethanone: Contains hydroxyl groups instead of fluorine atoms.
Uniqueness
The unique combination of the chloroacetyl group and the 3,4-difluorobenzoyl group in 2-Chloro-1-(4-(3,4-difluorobenzoyl)piperazin-1-yl)ethanone imparts specific chemical and biological properties that can be advantageous in various applications. For example, the presence of fluorine atoms can enhance the compound’s stability and bioavailability.
Propiedades
Fórmula molecular |
C13H13ClF2N2O2 |
|---|---|
Peso molecular |
302.70 g/mol |
Nombre IUPAC |
2-chloro-1-[4-(3,4-difluorobenzoyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H13ClF2N2O2/c14-8-12(19)17-3-5-18(6-4-17)13(20)9-1-2-10(15)11(16)7-9/h1-2,7H,3-6,8H2 |
Clave InChI |
RBPFRLLVAZHKDS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C(=O)CCl)C(=O)C2=CC(=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-[5-(hydrazinylmethylideneamino)pentanoylamino]phenyl]propanoic acid;hydrochloride](/img/structure/B14776792.png)





![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one](/img/structure/B14776812.png)
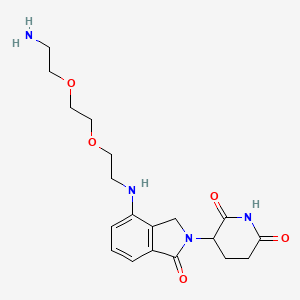
![acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate](/img/structure/B14776828.png)
